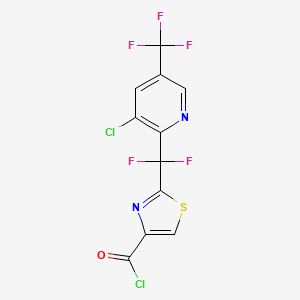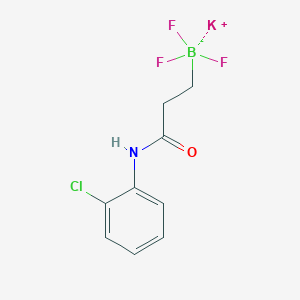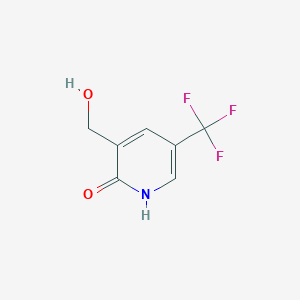
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol
描述
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxyl group at the second position, a trifluoromethyl group at the fifth position, and a methanol group at the third position on the pyridine ring. It is known for its applications in various fields, including catalysis, drug design, molecular recognition, and natural product synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of Hydroxyl Group: A hydroxyl group is introduced at the second position of the pyridine ring through a hydroxylation reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the fifth position using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Introduction of Methanol Group: The methanol group is introduced at the third position through a methylation reaction using methanol or methylating agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to achieve the desired product.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug design.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
作用机制
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in target proteins. The hydroxyl and methanol groups contribute to hydrogen bonding and electrostatic interactions, facilitating binding to active sites.
相似化合物的比较
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fourth position.
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine: Contains a nitro group instead of a methanol group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methanol groups, along with the trifluoromethyl group, allows for versatile reactivity and interactions with various molecular targets.
属性
IUPAC Name |
3-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-2,12H,3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRPPKHIXIKQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B1409486.png)
![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)
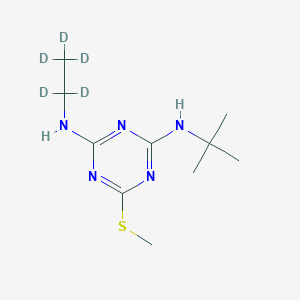

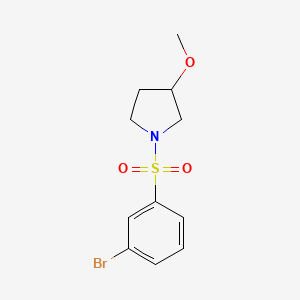
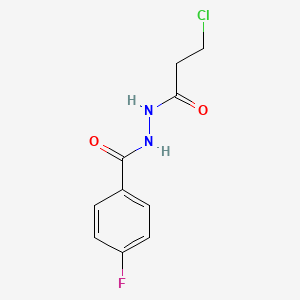
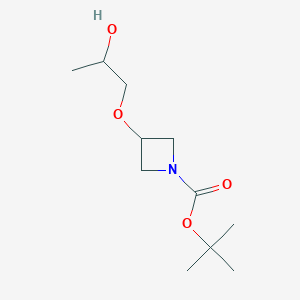
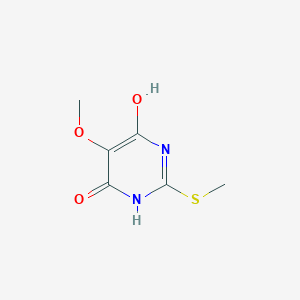
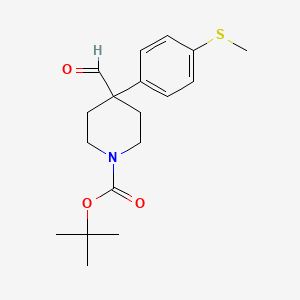
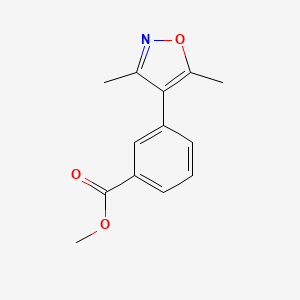
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate](/img/structure/B1409505.png)
